molecular formula C23H38O7 B10766456 Prostaglandin E2-1-glyceryl ester-d5

Prostaglandin E2-1-glyceryl ester-d5

Cat. No.: B10766456
M. Wt: 431.6 g/mol
InChI Key: RJXVYMMSQBYEHN-OIDPAJOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes for PGE2-1-glyceryl ester-d5 are not widely documented. it is typically prepared through chemical modifications of prostaglandin E2 (PGE2), involving the esterification of PGE2 with glycerol. Deuterium labeling is introduced during the synthesis to create the deuterated form .

Industrial Production Methods: As an internal standard, PGE2-1-glyceryl ester-d5 is primarily synthesized in research laboratories rather than on an industrial scale. Its production involves careful isotopic labeling and purification to ensure high purity.

Chemical Reactions Analysis

Reactions and Major Products: PGE2-1-glyceryl ester-d5 is part of the prostaglandin family, which undergoes various chemical reactions. These reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Unfortunately, detailed information on specific reactions involving PGE2-1-glyceryl ester-d5 is scarce.

Scientific Research Applications

PGE2-1-glyceryl ester-d5 finds applications in several scientific fields:

    Lipid Biochemistry: Researchers use it as an internal standard to quantify PGE2-1-glyceryl ester levels in biological samples.

    Cyclooxygenase Pathway: Understanding its role in the cyclooxygenase pathway helps elucidate lipid metabolism.

    Neuroscience and Cannabinoid Research: PGE2-1-glyceryl ester-d5 is linked to endocannabinoid signaling .

Mechanism of Action

The exact mechanism by which PGE2-1-glyceryl ester-d5 exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further investigations are needed to fully understand its biological activity.

Comparison with Similar Compounds

While PGE2-1-glyceryl ester-d5 is unique due to its deuterium labeling, other prostaglandin derivatives exist. Notable compounds include PGE2, PGD2, PGF2α, and thromboxane A2-glyceryl ester. Each of these compounds plays distinct roles in cellular signaling and inflammation .

Properties

Molecular Formula

C23H38O7

Molecular Weight

431.6 g/mol

IUPAC Name

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i15D2,16D2,18D

InChI Key

RJXVYMMSQBYEHN-OIDPAJOKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O

Origin of Product

United States

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